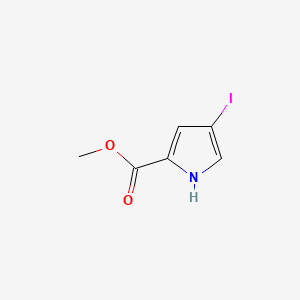

Methyl 4-iodo-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNGDJYQOKCQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470404 | |

| Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40740-41-8 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40740-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of Methyl 4-iodo-1H-pyrrole-2-carboxylate

Introduction: The Strategic Value of a Halogenated Pyrrole Building Block

Methyl 4-iodo-1H-pyrrole-2-carboxylate (CAS No. 40740-41-8) is a versatile heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyrrole core with strategically placed iodo and methyl ester functionalities, makes it an ideal scaffold for constructing complex molecular architectures. The electron-rich pyrrole ring is a common motif in numerous natural products and pharmacologically active compounds, including the lamellarin class of marine alkaloids known for their potent cytotoxic and anti-HIV activities.[3][4][5]

The true synthetic power of this molecule lies in its orthogonal reactivity. The methyl ester at the C2 position allows for standard transformations such as hydrolysis, amidation, or reduction. Simultaneously, the iodine atom at the C4 position serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions.[1] This dual functionality enables chemists to introduce diverse substituents at specific points on the pyrrole ring, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of a validated, efficient, and highly regioselective synthesis of this compound, grounded in established mechanistic principles and supported by detailed experimental protocol.

Mechanistic Rationale: Achieving C4 Regioselectivity

The synthesis of this compound is achieved via the direct electrophilic aromatic substitution of its precursor, Methyl 1H-pyrrole-2-carboxylate. Understanding the electronic nature of the pyrrole ring is paramount to controlling the regiochemical outcome of this transformation.

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 or C5 positions, as the resulting cationic intermediate (the sigma complex or arenium ion) is stabilized by three resonance structures, delocalizing the positive charge more effectively than the intermediate formed from C3/C4 attack (which is stabilized by only two resonance structures).

However, the presence of the methyl ester (-CO₂Me) substituent at the C2 position fundamentally alters this reactivity landscape. The ester group is a moderately electron-withdrawing group (EWG) through resonance and inductive effects. This deactivating nature reduces the nucleophilicity of the entire pyrrole ring but has a pronounced effect on the adjacent C3 and the electronically-conjugated C5 positions. Consequently, the C4 position becomes the most electron-rich and sterically accessible site for the incoming electrophile, in this case, an iodonium ion (I⁺) source. This directing effect is the cornerstone of the synthesis, enabling the desired 4-iodo isomer to be formed with high selectivity.

The iodinating agent of choice for this transformation is N-Iodosuccinimide (NIS).[1][6] NIS is a mild and convenient source of electrophilic iodine. While the reaction can proceed uncatalyzed for activated substrates, its reactivity can be enhanced with catalytic amounts of a Lewis acid, such as silver(I) triflimide, which polarizes the N-I bond, generating a more potent electrophilic species.[1] For a substrate like Methyl 1H-pyrrole-2-carboxylate, the reaction proceeds efficiently under mild, uncatalyzed conditions at room temperature.[1][6]

Synthetic Workflow

The synthesis is a straightforward, single-step procedure involving the reaction of the starting material with NIS, followed by a standard aqueous workup and purification by column chromatography. The entire process can be completed within a few hours in a standard laboratory setting.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure by Racys, Pimlott, and Sutherland (2016).[1][6]

Materials and Equipment:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (CH₂,Cl₂, anhydrous)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexanes) for chromatography

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-pyrrole-2-carboxylate (61 mg, 0.48 mmol, 1.0 equiv).

-

Reagent Addition: Add N-Iodosuccinimide (110 mg, 0.49 mmol, ~1.02 equiv) to the flask.

-

Solvent Addition: Add anhydrous dichloromethane (5-6 mL) to the flask under an atmosphere of air.

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[1][6]

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane (15 mL). Transfer the solution to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium hydrogen carbonate (20 mL).

-

Saturated aqueous sodium thiosulfate (20 mL) to quench any remaining NIS or iodine.

-

Saturated aqueous sodium chloride (20 mL).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a mixture of 15% ethyl acetate in petroleum ether to afford the pure product.[1][6]

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Reference |

| Starting Material | Methyl 1H-pyrrole-2-carboxylate | [1][6] |

| Iodinating Agent | N-Iodosuccinimide (NIS) | [1][6] |

| Stoichiometry (NIS) | ~1.02 equivalents | [1][6] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1][6] |

| Temperature | Room Temperature | [1][6] |

| Reaction Time | 30 minutes | [1][6] |

| Yield | 72% | [1][6] |

| Purification Method | Silica Gel Column Chromatography | [1][6] |

Characterization of this compound:

-

Molecular Formula: C₆H₆INO₂.

-

Molecular Weight: 251.02 g/mol .

-

¹H NMR (400 MHz, CDCl₃): δ 9.10 (br s, 1H, NH), 7.00 (dd, J = 2.7, 1.5 Hz, 1H, Ar-H), 6.98 (dd, J = 2.7, 1.5 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃).[1][6]

-

¹³C NMR (126 MHz, CDCl₃): δ 160.5 (C=O), 127.6 (CH), 124.4 (C), 121.7 (CH), 61.7 (C-I), 51.8 (CH₃).[1][6]

-

Mass Spectrometry (EI): m/z 251 (M⁺, 100%), 219 (70%).[1][6]

Safety and Handling Precautions

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (CH₂Cl₂): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

This compound: May cause skin, eye, and respiratory irritation. Standard safe laboratory handling procedures should be followed.

Conclusion

The synthesis of this compound via the direct iodination of Methyl 1H-pyrrole-2-carboxylate with N-Iodosuccinimide is a highly efficient, rapid, and regioselective process. The reaction proceeds under mild conditions with a straightforward workup and purification, providing excellent yields of the desired C4-iodinated product. The robust nature of this protocol and the strategic utility of the product make it a valuable procedure for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials applications.

References

-

Yang, C.-Y., Lin, T.-J., and Lin, C.-K. (2018). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances, 8(52), 29593-29603. Available at: [Link]

-

Pardeshi, D., et al. (2018). Divergent Synthesis of Lamellarin α 13-Sulfate, 20-Sulfate, and 13,20-Disulfate. The Journal of Organic Chemistry, 83(17), 10186-10193. Available at: [Link]

-

Boga, C., et al. (2015). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 20(1), 1144-1180. Available at: [Link]

-

Opatz, T. (2015). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 20(1), 1144-1180. Available at: [Link]

-

Handy, S. T. (2012). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs, 10(9), 1993-2029. Available at: [Link]

-

Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772-780. Available at: [Link]

-

Racys, D. T., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. CORE. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 3. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Methyl 4-iodo-1H-pyrrole-2-carboxylate: A Technical Guide for Advanced Synthesis

Abstract: This document provides an in-depth technical examination of Methyl 4-iodo-1H-pyrrole-2-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its core chemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its utility in metal-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[3] Pyrrole derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]

This compound (CAS No. 40740-41-8) emerges as a particularly valuable intermediate. It is strategically functionalized with three key features:

-

An ester group at the 2-position, which can be readily converted into other functional groups like amides or alcohols.[4]

-

An iodine atom at the 4-position, a versatile handle for introducing molecular complexity via cross-coupling reactions.[4]

-

An N-H bond , providing a site for further substitution or for acting as a hydrogen bond donor in molecular recognition.

This trifecta of reactivity allows for sequential and site-selective modifications, making it an ideal starting point for building diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[4]

Physicochemical and Spectroscopic Profile

Accurate identification is the cornerstone of successful synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40740-41-8 | [5][6][7] |

| Molecular Formula | C₆H₆INO₂ | [4][5][6] |

| Molecular Weight | 251.02 g/mol | [4][5][6] |

| Appearance | White to brown solid | [5][8] |

| Melting Point | 104 - 105 °C | [5] |

| IUPAC Name | This compound | [6] |

| InChI Key | KRNGDJYQOKCQCD-UHFFFAOYSA-N | [5][6] |

Spectroscopic Characterization

While specific spectral data should always be confirmed from lot-specific certificates of analysis, the expected NMR profile is as follows:

-

¹H NMR: Expect two distinct signals in the aromatic region for the two pyrrole ring protons (C3-H and C5-H), likely appearing as doublets due to coupling with the N-H proton. A singlet corresponding to the three protons of the methyl ester group (-OCH₃) will be present. A broad singlet for the N-H proton will also be observed.

-

¹³C NMR: The spectrum will show six distinct carbon signals: four for the pyrrole ring (two quaternaries bonded to the iodo and carboxylate groups, and two methines) and one for the ester carbonyl, and one for the ester methyl carbon.

Synthesis and Manufacturing

The primary route to this compound involves the direct electrophilic iodination of its non-halogenated precursor, Methyl 1H-pyrrole-2-carboxylate. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. The substitution pattern is directed by the existing ester group, leading to iodination at the 4-position.

A common laboratory-scale method employs an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), often in the presence of a mild base or an oxidizing agent to generate the reactive electrophilic iodine species.[4][9]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. A chemist can selectively address the C-I bond, the ester, or the N-H group to achieve a desired transformation.

Caption: Reactivity map illustrating the key transformations of the title compound.

The C-I Bond: A Gateway to Complexity via Cross-Coupling

The iodine substituent is the molecule's most powerful synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate, enabling the synthesis of 4-aryl pyrroles.[4][10] These structures are prevalent in pharmacologically active compounds. The reaction couples the iodopyrrole with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base.[11]

Expert Insight: A common pitfall in the cross-coupling of halopyrroles is competitive dehalogenation, particularly when the pyrrole nitrogen is unprotected.[12] While the C-I bond is highly reactive, performing the reaction on an N-protected derivative (e.g., N-Boc or N-SEM) can suppress this side reaction, leading to cleaner conversions and higher yields.[12] The protecting group can often be removed under the reaction conditions or in a subsequent step.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other important cross-coupling reactions include:

-

Sonogashira Coupling: Reacts with terminal alkynes to form 4-alkynylpyrroles.[4]

-

Heck Coupling: Reacts with alkenes to yield 4-alkenylpyrroles.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

Transformations of the Ester and N-H Moieties

The ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.[4] This acid can then be coupled with amines to form amides using standard peptide coupling reagents. The N-H group can be deprotonated with a strong base and subsequently alkylated or acylated to install a variety of substituents on the pyrrole nitrogen.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize Methyl 4-(phenyl)-1H-pyrrole-2-carboxylate.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv), finely powdered

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask.

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning.[5]

-

Precautions: Avoid inhalation of dust and contact with skin and eyes.[5]

Conclusion

This compound is a high-value, versatile chemical building block. Its well-defined points of reactivity—the C-I bond for cross-coupling, the ester for functional group interconversion, and the N-H for substitution—provide chemists with a powerful tool for the efficient construction of complex, pyrrole-containing molecules. Its application is particularly impactful in the field of medicinal chemistry, where it serves as a reliable scaffold for the development of new generations of therapeutic agents.

References

Sources

- 1. scispace.com [scispace.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 40740-41-8 [sigmaaldrich.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-IODOPYRROLE-2-CARBOXYLIC ACID METHYL ESTER | 40740-41-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-iodo-1H-pyrrole-2-carboxylate: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl 4-iodo-1H-pyrrole-2-carboxylate, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and versatile applications, with a focus on the causality behind experimental choices and the strategic considerations for its use in creating complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyrrole ring substituted with an iodine atom and a methyl ester, provides two key points of functionality for synthetic elaboration. The presence of the iodine atom is particularly significant, as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it an invaluable scaffold for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆INO₂ | [2] |

| Molecular Weight | 251.02 g/mol | [2] |

| CAS Number | 40740-41-8 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 104 - 105 °C | [3] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic iodination of its non-iodinated precursor, Methyl 1H-pyrrole-2-carboxylate. Several iodinating agents can be employed, with N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid being common choices.[1][4] The choice of reagent and conditions is critical to achieve regioselective iodination at the C4 position of the pyrrole ring.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is favored for its relatively mild conditions and good yields.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 - 1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.5 (broad s) | broad singlet | - | N-H | |

| ~7.2 (d) | doublet | ~1.8 | H-5 | |

| ~7.0 (d) | doublet | ~1.8 | H-3 | |

| 3.8 (s) | singlet | - | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm |

| ~161 | |

| ~129 | |

| ~125 | |

| ~118 | |

| ~70 | |

| ~52 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Discovery and Development: A Versatile Scaffold

The true value of this compound lies in its utility as a versatile scaffold in the synthesis of complex, biologically active molecules. The pyrrole core is a common motif in many natural products and pharmaceuticals, exhibiting a wide range of activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6]

The Gateway to Molecular Diversity: Cross-Coupling Reactions

The iodine atom at the C4 position is the key to unlocking a vast chemical space through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling extensive SAR exploration.[4][7]

Caption: Versatility of this compound in cross-coupling reactions.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, DMF)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield the 4-aryl-pyrrole derivative.[6][8]

Application in the Synthesis of Kinase Inhibitors

The pyrrole scaffold is a prominent feature in many kinase inhibitors.[2][9] The ability to functionalize the 4-position of the pyrrole ring allows for the exploration of interactions within the ATP-binding pocket of various kinases. For instance, pyrrole-indolin-2-one derivatives have shown significant activity as inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[2] While a direct synthesis of a marketed drug from this compound is not readily found in the initial search, its utility in creating analogs for SAR in such drug discovery programs is evident.

Potential in the Development of Antiviral Agents

Pyrrole derivatives have also been investigated for their antiviral activities.[10][11] The structural diversity that can be achieved starting from this compound makes it a valuable tool for the synthesis of novel compounds to be screened against various viral targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for the construction of complex molecular architectures through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic advantage makes it an indispensable tool for the rapid exploration of structure-activity relationships in drug discovery programs targeting a wide range of diseases, including cancer and viral infections. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its full potential in the development of novel therapeutics.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14016-14078. [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2007). Russian Chemical Bulletin, 56(9), 1831-1834. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). Molecules, 21(11), 1545. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2016). Molecules, 21(1), 103. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2016). Mini-Reviews in Medicinal Chemistry, 16(18), 1445-1457. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2021). Journal of Medicinal Chemistry, 64(15), 11494-11505. [Link]

-

Iodination Using N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3291-3303. [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). European Journal of Medicinal Chemistry, 84, 439-448. [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11479-11493. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. (2007). Archiv der Pharmazie, 340(12), 642-650. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules, 24(18), 3291. [Link]

-

Synthesis and antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) against peste des petits ruminant virus (PPRV). (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3551-3554. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 6. benchchem.com [benchchem.com]

- 7. Buy 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester (EVT-3353571) | 117657-39-3 [evitachem.com]

- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) against peste des petits ruminant virus (PPRV) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Methyl 4-iodo-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-iodo-1H-pyrrole-2-carboxylate

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrole ring substituted with both an iodine atom and a methyl ester, provides a versatile scaffold for the development of novel compounds. The molecular formula of the compound is C₆H₆INO₂ and it has a molecular weight of 251.02 g/mol .[1][2][3] Accurate structural elucidation and purity assessment are paramount in the research and development of molecules derived from this scaffold. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the interpretation of the data, the causality behind experimental choices, and standardized protocols for data acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides definitive information about the protons on the pyrrole ring, the methyl ester group, and the N-H proton.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 11.0 | Broad Singlet | 1H | N-H |

| ~7.1 | Singlet/Doublet | 1H | C5-H |

| ~6.8 | Singlet/Doublet | 1H | C3-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent used.[4]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals that correspond to each type of proton in the molecule. The N-H proton of the pyrrole ring typically appears as a broad singlet in the downfield region (around 9.0-11.0 ppm), with its chemical shift and broadness being highly dependent on the solvent and concentration due to hydrogen bonding.[5] The two protons on the pyrrole ring, at positions 3 and 5, appear as singlets or narrowly split doublets in the aromatic region. Their exact chemical shifts can be influenced by the electronic effects of the iodine and ester substituents. The protons of the methyl ester group (-OCH₃) give rise to a sharp singlet at approximately 3.8 ppm, a characteristic chemical shift for such functional groups.[4]

Standard ¹H NMR Acquisition Protocol

A robust and reproducible ¹H NMR spectrum is obtained by following a standardized protocol. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[4]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[4]

-

Tuning and Shimming: The instrument's probe is tuned to the appropriate frequency, and the magnetic field is shimmed to maximize its homogeneity, resulting in sharp, well-defined peaks.

-

Acquisition: A standard 1D proton pulse sequence is used. Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.[4]

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Ester) |

| ~120 - 130 | C2, C5 (Pyrrole Ring) |

| ~110 | C3 (Pyrrole Ring) |

| ~70 - 80 | C4 (Pyrrole Ring, C-I) |

| ~52 | -OCH₃ |

Note: Chemical shifts are referenced to TMS. The assignment of specific pyrrole carbons may require 2D NMR techniques.[4]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is characterized by several key signals. The carbonyl carbon of the methyl ester is the most deshielded, appearing around 160 ppm.[5] The carbons of the pyrrole ring resonate in the range of approximately 70-130 ppm. The carbon atom bonded to the iodine (C4) is expected to appear at a significantly higher field (lower ppm value) than the other ring carbons due to the "heavy atom effect". The methyl carbon of the ester group will be found in the upfield region, typically around 52 ppm.

Standard ¹³C NMR Acquisition Protocol

The acquisition of a ¹³C NMR spectrum requires slightly different parameters than a ¹H NMR experiment, primarily due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Methodology:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time and a greater number of scans are typically necessary to achieve an adequate signal-to-noise ratio.

Caption: Correlation of carbons to ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 | N-H Stretch | Medium, Broad |

| ~3100 | Aromatic C-H Stretch | Medium |

| ~2950 | Aliphatic C-H Stretch | Medium |

| ~1700 | C=O Stretch (Ester) | Strong, Sharp |

| ~1550 | C=C Stretch (Pyrrole Ring) | Medium |

| ~1250 | C-O Stretch (Ester) | Strong |

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups. A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[5] A very strong and sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester group.[6] Absorptions for the aromatic C-H stretches of the pyrrole ring and the aliphatic C-H stretches of the methyl group are also expected. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[7]

Standard IR Spectroscopy Protocol

Methodology:

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Background Spectrum: A background spectrum of the pure KBr pellet or the empty sample compartment is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum.

Caption: Functional groups and their IR regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data Summary

| m/z | Assignment |

| 251 | [M]⁺ (Molecular Ion) |

| 220 | [M - OCH₃]⁺ |

| 124 | [M - I]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at an m/z value of 251, which corresponds to its molecular weight.[2][3] The presence of the iodine atom is significant, as iodine has only one major isotope, so the molecular ion peak will be distinct. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 220, or the loss of the iodine atom to give a fragment at m/z 124. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[4]

Standard Mass Spectrometry Protocol (GC-MS)

Methodology:

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph (GC). The GC separates the components of the mixture before they enter the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method where high-energy electrons bombard the sample, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Caption: A plausible MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, from the precise atomic connectivity and functional group identification to the overall molecular weight and elemental composition. The protocols and interpretations detailed in this guide serve as a foundational reference for researchers, scientists, and drug development professionals working with this versatile chemical entity, ensuring high standards of scientific integrity and enabling the confident application of this molecule in further research and synthesis.

References

-

ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Available from: [Link]

-

PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]

-

Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available from: [Link]

-

ResearchGate. Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

A-Level Chemistry. NMR SCT Mark schemes. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

PubChemLite. Methyl 4-iodo-1-methyl-1h-pyrrole-2-carboxylate. Available from: [Link]

-

PubChemLite. This compound (C6H6INO2). Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. Available from: [Link]

-

ResearchGate. 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

National Institute of Standards and Technology. Pyrrole - Infrared Spectrum. Available from: [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

-

PubChem. Methyl 1H-pyrazole-4-carboxylate. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]

-

ResearchGate. Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate | Request PDF. Available from: [Link]

-

National Institute of Standards and Technology. Pyrrole - Mass spectrum (electron ionization). Available from: [Link]

-

PubChem. Methyl 4-methylpyrrole-2-carboxylate. Available from: [Link]

Sources

- 1. This compound | 40740-41-8 [sigmaaldrich.com]

- 2. This compound | C6H6INO2 | CID 11673249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 4-iodo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-iodo-1H-pyrrole-2-carboxylate. It is designed to serve as a detailed technical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing the spectroscopic behavior of this compound.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products and pharmaceutical agents. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. This compound, in particular, is a versatile building block. The presence of an iodine atom at the C4 position provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The methyl ester at the C2 position offers a site for further functionalization, such as amide bond formation. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for reaction monitoring, quality control, and structural verification.

Predicted 1H NMR Spectrum: A Detailed Analysis

A definitive, publicly available 1H NMR spectrum of this compound with full spectral parameters is not readily found in the literature. However, based on established principles of NMR spectroscopy and data from analogous compounds, a highly accurate prediction can be made.

The expected 1H NMR spectrum in a common deuterated solvent such as DMSO-d6 will exhibit four distinct signals: a broad singlet for the N-H proton, two doublets for the pyrrole ring protons, and a singlet for the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| N-H | ~12.5 | Broad Singlet | - | 1H |

| H5 | ~7.3-7.5 | Doublet | ~2.0-2.5 | 1H |

| H3 | ~7.0-7.2 | Doublet | ~2.0-2.5 | 1H |

| -OCH3 | ~3.8 | Singlet | - | 3H |

Rationale for Predicted Chemical Shifts and Coupling Constants:

The chemical shifts of the pyrrole ring protons are influenced by the electronic effects of the substituents. The parent pyrrole protons in DMSO-d6 appear at approximately 6.8 ppm (H2/H5) and 6.0 ppm (H3/H4).

-

N-H Proton: The N-H proton of a pyrrole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In DMSO-d6, which is a hydrogen bond acceptor, this signal is expected to be significantly downfield, around 12.5 ppm.

-

Ring Protons (H3 and H5):

-

The methoxycarbonyl group (-COOCH3) at the C2 position is an electron-withdrawing group, which deshields the adjacent protons. This effect is most pronounced at the ortho position (H3).

-

The iodo group (-I) at the C4 position is also electron-withdrawing via an inductive effect, but it can also donate electron density through resonance. Its primary influence will be to deshield the adjacent protons.

-

Considering the 1H NMR data for methyl 4-bromopyrrole-2-carboxylate in DMSO-d6, where the ring protons appear at 7.16 ppm and 6.81 ppm, we can predict the chemical shifts for the iodo analog.[1] Iodine is less electronegative than bromine, but it is more polarizable, which can lead to a slightly larger deshielding effect on neighboring protons in some aromatic systems. Therefore, we anticipate the signals for H3 and H5 in the iodo compound to be slightly downfield compared to the bromo analog.

-

The proton at the C5 position (H5) is adjacent to the electron-donating nitrogen atom but is also influenced by the iodine at C4. The proton at the C3 position (H3) is adjacent to the electron-withdrawing ester group. The interplay of these effects will determine their precise chemical shifts. Based on the bromo-analog, the downfield signal is likely H5 and the upfield signal H3.

-

-

Coupling Constants: The coupling between the two remaining ring protons, H3 and H5, is a four-bond coupling (4JH3-H5). In pyrrole systems, these long-range couplings are typically small, on the order of 2.0-2.5 Hz.[2] This will result in two sharp doublets for H3 and H5.

-

Methyl Protons (-OCH3): The protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet, typically around 3.8 ppm.

Experimental Protocol for 1H NMR Spectrum Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. This involves careful sample preparation, instrument setup, and data processing.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d6, CDCl3), 0.6-0.7 mL

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette

-

Small vial

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. The choice of solvent is critical; DMSO-d6 is often a good choice for pyrroles due to its high solubilizing power and the ability to observe the N-H proton without exchange issues.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. Avoid introducing any solid particles into the tube, as this will degrade the spectral quality. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. Instrument Setup and Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Typical Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard 1D proton (e.g., zg30)

-

Solvent: DMSO

-

Number of Scans (NS): 8 to 16 (for good signal-to-noise ratio)

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): 16 ppm (centered around 6-7 ppm)

-

Temperature: 298 K

III. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive Lorentzian peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integration: Integrate all signals and normalize the integration values to the proton with the smallest expected integral (in this case, the ring protons or the N-H proton).

-

Peak Picking: Identify the chemical shift of each peak. For multiplets, determine the coupling constants.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from sample preparation to final spectral analysis.

Caption: Interrelationship of NMR parameters for structural elucidation.

Conclusion

The 1H NMR spectrum of this compound is a powerful tool for its unambiguous identification and characterization. By understanding the influence of the iodo and methoxycarbonyl substituents on the chemical shifts and coupling constants of the pyrrole ring protons, researchers can confidently interpret the spectral data. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality spectra, which is fundamental for accurate structural analysis and for advancing research in the fields of synthetic and medicinal chemistry.

References

-

iChemical. Methyl 4-bromopyrrole-2-carboxylate, CAS No. 934-05-4. [Link]

-

ResearchGate. Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. [Link]

Sources

A Technical Guide to the Discovery and Isolation of Pyrrole Alkaloids from Marine Sponges

<_>

Introduction: The Uncharted Pharmacopoeia of the Marine Realm

Marine sponges (Phylum: Porifera) represent a prolific and largely untapped reservoir of chemical diversity, honed by millions of years of evolution in competitive marine environments.[1][2] These sessile filter-feeders have developed a sophisticated chemical arsenal to defend against predation, prevent biofouling, and compete for space, making them a "goldmine" of bioactive compounds.[2] Among the myriad secondary metabolites produced, pyrrole alkaloids, particularly the pyrrole-imidazole alkaloids (PIAs), stand out for their structural complexity and significant pharmacological potential.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the methodologies and scientific rationale behind the discovery and isolation of pyrrole alkaloids from marine sponges. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering a framework for the logical and efficient exploration of this promising class of natural products.

Part 1: The Genesis of Discovery - From Collection to Crude Extract

The journey from a living sponge to a purified, biologically active pyrrole alkaloid begins with meticulous planning and execution in the field and the laboratory. The initial steps are critical, as they directly impact the integrity and ultimate yield of the target compounds.

Specimen Collection and Preservation: A Race Against Degradation

The responsible and sustainable collection of marine sponges is the foundational step. Samples are typically collected by scuba diving.[6] Once collected, the sponge tissue must be stabilized immediately to halt enzymatic degradation and microbial activity that can alter or destroy the native secondary metabolites.

Field-Proven Insights: The choice of preservation method is dictated by the target analytes' stability and the intended downstream applications.

-

Freezing: Immediate freezing, often in liquid nitrogen or on dry ice, is the gold standard. It effectively halts biological processes without introducing chemical artifacts. For transport, samples are kept in an icebox.[6]

-

Solvent Preservation: Immersion in solvents like ethanol or methanol is a common alternative, especially in remote locations where freezing is impractical. However, it's crucial to consider that this initiates an extraction process, and some polar compounds may be lost to the preservative.

Laboratory Preparation: From Wet Biomass to Extractable Material

Upon arrival at the laboratory, the sponge samples undergo a series of preparatory steps to ensure efficient extraction.

Protocol 1: General Sponge Sample Preparation

-

Thawing and Cleaning: Frozen samples are thawed and thoroughly rinsed with autoclaved natural seawater to remove debris and epiphytes.[6]

-

Homogenization: The cleaned sponge tissue is typically freeze-dried (lyophilized) to remove water, which improves extraction efficiency and provides an accurate dry weight for yield calculations. The dried material is then ground into a fine powder to maximize the surface area for solvent penetration.

-

Justification of Choice: Freeze-drying is preferred over oven-drying as high temperatures can degrade thermally labile compounds. A fine powder ensures a more exhaustive extraction.

The Art of Extraction: Liberating the Alkaloids

The extraction process aims to selectively transfer the pyrrole alkaloids from the solid sponge matrix into a liquid solvent phase. The choice of solvent is paramount and is guided by the polarity of the target alkaloids.

Expertise in Action: Pyrrole alkaloids span a range of polarities. Therefore, a sequential extraction strategy using solvents of increasing polarity is often employed to achieve a preliminary fractionation of the metabolome.[7]

Protocol 2: Sequential Solvent Extraction

-

Initial Nonpolar Extraction: The powdered sponge material is first macerated with a nonpolar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). This step removes lipids and other nonpolar constituents.

-

Hydroalcoholic Extraction: For highly polar or salt-like alkaloids, a final extraction with a mixture of methanol and water (e.g., 60% MeOH) may be performed.[7]

Trustworthiness through Rationale: This sequential approach provides a crude fractionation, simplifying the subsequent purification steps. For example, the moderately polar methanolic extract is often the most promising source of pyrrole alkaloids.

Part 2: The Path to Purity - Chromatographic Purification

The crude extracts obtained are complex mixtures containing hundreds to thousands of different compounds. The isolation of individual pyrrole alkaloids requires a multi-step chromatographic purification strategy, guided by bioassays or chemical profiling (e.g., LC-MS).

Workflow: Bioassay-Guided Fractionation

This classical and highly effective approach uses a specific biological assay (e.g., antimicrobial, cytotoxic, or enzyme inhibition) to track the activity through successive fractionation steps, ensuring that the purification efforts remain focused on the bioactive constituents.[7][10]

Caption: Bioassay-Guided Fractionation Workflow.

Initial Fractionation: Taming the Complexity

The first chromatographic step aims to separate the crude extract into a manageable number of fractions with reduced complexity.

-

Vacuum Liquid Chromatography (VLC): This technique is often used for the initial fractionation of large quantities of crude extract.[11] It utilizes a silica gel stationary phase and a stepwise gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.[11]

-

Solid-Phase Extraction (SPE): For smaller sample amounts, SPE cartridges (e.g., C18 reversed-phase) can be used for rapid fractionation. The extract is loaded onto the cartridge, and fractions are eluted with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile) in water.

Intermediate Purification: Refining the Fractions

The bioactive fractions from the initial separation are further purified using more advanced chromatographic techniques.

-

Medium Pressure Liquid Chromatography (MPLC): MPLC systems, often using reversed-phase (RP-18) columns, provide better resolution than VLC.[11] Isocratic or gradient elution with solvent systems like methanol/water is commonly employed.[11]

-

Gel Filtration Chromatography: Techniques like Sephadex LH-20 chromatography are invaluable for separating compounds based on their size and polarity.[8] Elution with methanol is effective for separating many classes of alkaloids.[8]

Final Purification: The Quest for Homogeneity

The final step to obtaining a pure compound almost invariably involves High-Performance Liquid Chromatography (HPLC).

Protocol 3: Reversed-Phase HPLC Purification

-

Column Selection: A semi-preparative reversed-phase C18 column is the workhorse for the final purification of pyrrole alkaloids.[12][8]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (CH3CN) or methanol (MeOH) and water.[8] A small amount of an acid modifier, such as trifluoroacetic acid (TFA, 0.1%), is often added to improve peak shape by ensuring that amine functionalities are protonated.[13][8]

-

Detection: A photodiode array (PDA) or UV detector is used to monitor the elution of compounds. Pyrrole alkaloids typically have characteristic UV absorbance maxima that can aid in their identification.

-

Fraction Collection: Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the purified alkaloid.

Self-Validation: The purity of the isolated compound is assessed by analytical HPLC, where a single, sharp peak under different gradient conditions is indicative of homogeneity. Further confirmation is obtained through spectroscopic analysis.

Part 3: Structure Elucidation - Unveiling the Molecular Architecture

Once a pyrrole alkaloid has been isolated in pure form, its chemical structure must be determined. This is a critical step, as the biological activity is intrinsically linked to the molecule's three-dimensional architecture. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach.

Mass Spectrometry (MS): Determining the Elemental Formula

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides the accurate mass of the molecule, allowing for the determination of its elemental formula.[14]

Key Insight: The presence of bromine, a common feature in marine pyrrole alkaloids, is readily identified by the characteristic isotopic pattern in the mass spectrum. A single bromine atom results in two peaks of nearly equal intensity (M+ and M+2), while two bromine atoms give a 1:2:1 ratio of peaks (M+, M+2, and M+4).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

-

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.[12][15]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the final structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[15]

-

Caption: Workflow for Structure Elucidation.

Part 4: Data Presentation and Biological Evaluation

The discovery of a new natural product is only complete once its biological activity has been thoroughly characterized. The pyrrole alkaloids from marine sponges have demonstrated a remarkable range of activities, making them attractive leads for drug development.

Table 1: Representative Pyrrole Alkaloids from Marine Sponges and Their Bioactivities

| Alkaloid Class | Representative Compound(s) | Marine Sponge Source | Reported Biological Activity |

| Pyrrole-Imidazole Alkaloids (PIAs) | Oroidin, Hymenialdisine | Agelas, Stylissa, Axinella | Antifouling, Protein Kinase Inhibition, Cytotoxic[12][3] |

| Sceptrin, Ageliferin | Agelas, Stylissa | Antimicrobial, Cytotoxic, Anti-inflammatory[12][7][16] | |

| Agelastatins | Agelas dendromorpha | Potent Cytotoxicity against various cancer cell lines[3] | |

| Simple Bromopyrroles | 4,5-Dibromopyrrole-2-carboxylic acid | Agelas | Feeding deterrent[3] |

| Tetracyclic PIAs | Dibromophakellstatin | Phakellia mauritiana | Cell growth inhibitory activity[3] |

Biological Assays: From In Vitro to In Vivo

A tiered approach is used to evaluate the biological potential of the isolated alkaloids.

-

Primary Screening: Broad-spectrum in vitro assays are used to identify initial activity. These often include:

-

Mechanism of Action Studies: For compounds showing significant activity, further assays are conducted to determine their molecular target. For example, many pyrrole alkaloids are potent inhibitors of protein kinases, which are key targets in oncology.[12]

-

In Vivo Models: Promising candidates may then be advanced to in vivo models, such as zebrafish, to assess their efficacy and toxicity in a whole-organism context.[18]

Conclusion

The discovery and isolation of pyrrole alkaloids from marine sponges is a multidisciplinary endeavor that combines marine biology, natural product chemistry, and pharmacology. The intricate process, from the depths of the ocean to the purification of a single molecule, requires a logical, well-reasoned approach grounded in sound scientific principles. The structural novelty and potent bioactivities of these compounds underscore the immense potential of the marine environment as a source for the next generation of therapeutic agents. As analytical technologies continue to advance, we can expect the discovery of many more fascinating and potentially life-saving pyrrole alkaloids from the vast, unexplored ecosystems of the world's oceans.

References

-

Hamed, A. et al. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. ResearchGate. Available at: [Link]

-

Forte, B. et al. (2009). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Marine Drugs. Available at: [Link]

-

Hamed, A. et al. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: Marine sponge Stylissa carteri. Semantic Scholar. Available at: [Link]

-

Zhang, Y. et al. (2024). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. Marine Drugs. Available at: [Link]

-

Tsukamoto, S. et al. (2007). Four New Bioactive Pyrrole-Derived Alkaloids from the Marine Sponge Axinella brevistyla. Journal of Natural Products. Available at: [Link]

-

Forte, B. et al. (2009). A submarine journey: the pyrrole-imidazole alkaloids. PubMed. Available at: [Link]

-

Forte, B. et al. (2009). A submarine journey: The pyrrole-imidazole alkaloids. Discovery Research Portal. Available at: [Link]

-

Reddy, T. R. et al. (2009). Dimeric pyrrole-imidazole alkaloids: synthetic approaches and biosynthetic hypotheses. Natural Product Reports. Available at: [Link]

-

Schupp, P. et al. (2021). Marine Pyrrole Alkaloids. MDPI. Available at: [Link]

-

Lee, H. et al. (2019). Bromopyrrole Alkaloids from the Sponge Agelas kosrae. Marine Drugs. Available at: [Link]

-

Wang, W. et al. (2022). A Series of New Pyrrole Alkaloids with ALR2 Inhibitory Activities from the Sponge Stylissa massa. Marine Drugs. Available at: [Link]

-

El-Hawary, S. S. et al. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. Journal of Natural Products. Available at: [Link]

-

Ohta, S. et al. (2014). Bromopyrrole alkaloids from a marine sponge Agelas sp. PubMed. Available at: [Link]

-

Chen, K. et al. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. MDPI. Available at: [Link]

-

Chountoulesi, M. et al. (2023). Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai. MDPI. Available at: [Link]

-

Al-Mekhlafi, N. et al. (2021). Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. Applied and Environmental Microbiology. Available at: [Link]

-

El-Amier, Y. A. et al. (2025). Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. Aff. Marmarica. Preprints.org. Available at: [Link]

-

Schupp, P. et al. (2021). Marine Pyrrole Alkaloids. ResearchGate. Available at: [Link]

-

Al-Dhabbi, M. et al. (2022). Factors affecting the isolation and diversity of marine sponge-associated bacteria. SpringerLink. Available at: [Link]

-

N/A. (2021). Isolation and structure elucidation of dimeric indole alkaloids from a marine sponge Thorectandra sp. Pacifichem 2021. Available at: [Link]

-

Shaala, L. A. et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. Available at: [Link]

-

Park, S. K. et al. (2011). Monoindole Alkaloids from a Marine Sponge Spongosorites sp. Marine Drugs. Available at: [Link]

-

Bian, C. et al. (2021). Recent Advances on Marine Alkaloids from Sponges. ResearchGate. Available at: [Link]

-

Lim, C. K. et al. (2022). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs. Available at: [Link]

-

Kim, J. et al. (2025). isolation and mining strategies of natural products from sponge-associated bacteria. RSC Publishing. Available at: [Link]

-

Kim, J. et al. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. RSC Publishing. Available at: [Link]

-

Lee, H. et al. (2019). Bromopyrrole Alkaloids from the Sponge Agelas kosrae. MDPI. Available at: [Link]

-

Liyanage, H. et al. (2024). Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa. PLOS ONE. Available at: [Link]

-

Zhang, Y. et al. (2024). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole A. Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 3. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A submarine journey: the pyrrole-imidazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Factors affecting the isolation and diversity of marine sponge-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Series of New Pyrrole Alkaloids with ALR2 Inhibitory Activities from the Sponge Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bromopyrrole Alkaloids from the Sponge Agelas kosrae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Biogenesis of Brominated Pyrrole-2-Carboxamides in Marine Organisms

This guide provides a comprehensive technical overview of the biosynthetic pathways responsible for the production of brominated pyrrole-2-carboxamides, a prominent class of marine alkaloids with significant biological activities. Primarily found in marine sponges of the orders Agelasida and Axinellida, these compounds, often referred to as pyrrole-imidazole alkaloids (PIAs), have garnered considerable interest from the scientific community for their potential as antimicrobial, antiviral, and anticancer agents.[1][2][3] This document will delve into the precursor molecules, key enzymatic transformations, and the genetic underpinnings of their biosynthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Brominated Pyrrole-2-Carboxamides